Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate
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Overview
Description
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate typically involves the reaction of dicyclohexylamine with (2S,3R)-2-amino-3-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include tert-butoxycarbonyl chloride and benzyloxycarbonyl chloride, which help protect the amino and hydroxyl groups during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine .
Scientific Research Applications
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. These interactions are crucial for its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Dicyclohexylamine (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoate
Uniqueness
Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H32N2O3 |
---|---|
Molecular Weight |
300.44 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(6)3(5)4(7)8/h11-13H,1-10H2;2-3,6H,5H2,1H3,(H,7,8)/t;2-,3+/m.1/s1 |
InChI Key |
PFHJGTQJEMNZBY-RCROYASPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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